N-{2-[(2-furylmethyl)(isopropyl)amino]ethyl}-3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
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Overview
Description
N-(2-{(furan-2-yl)methylamino}ethyl)-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is a complex organic compound that features a diverse array of functional groups, including furan, triazoloquinazoline, and amide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{(furan-2-yl)methylamino}ethyl)-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide typically involves multi-step organic synthesis. The process begins with the preparation of the furan-2-ylmethylamine intermediate, which is then reacted with isopropylamine to form the secondary amine. This intermediate is further coupled with a triazoloquinazoline derivative under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, reagents, and catalysts would be tailored to ensure environmental sustainability and compliance with industrial safety standards.
Chemical Reactions Analysis
Types of Reactions
N-(2-{(furan-2-yl)methylamino}ethyl)-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the amide group may produce primary or secondary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-{(furan-2-yl)methylamino}ethyl)-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-{(furan-2-yl)methylamino}ethyl)-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide: shares structural similarities with other triazoloquinazoline derivatives and furan-containing compounds.
Uniqueness
- The unique combination of functional groups in this compound provides distinct chemical and biological properties that differentiate it from other similar compounds. Its potential applications in medicinal chemistry and material science highlight its versatility and importance in research.
Properties
Molecular Formula |
C30H34N6O3 |
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Molecular Weight |
526.6 g/mol |
IUPAC Name |
N-[2-[furan-2-ylmethyl(propan-2-yl)amino]ethyl]-3-[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |
InChI |
InChI=1S/C30H34N6O3/c1-22(2)34(21-24-11-8-20-39-24)19-17-31-28(37)15-14-27-32-33-30-35(18-16-23-9-4-3-5-10-23)29(38)25-12-6-7-13-26(25)36(27)30/h3-13,20,22H,14-19,21H2,1-2H3,(H,31,37) |
InChI Key |
JZDIZGHSKQXNNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCNC(=O)CCC1=NN=C2N1C3=CC=CC=C3C(=O)N2CCC4=CC=CC=C4)CC5=CC=CO5 |
Origin of Product |
United States |
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